Cas no 1566863-76-0 (Benzothiazole, 2-bromo-4,5,6,7-tetrahydro-5,5,7,7-tetramethyl-)

Benzothiazole, 2-bromo-4,5,6,7-tetrahydro-5,5,7,7-tetramethyl- Chemical and Physical Properties
Names and Identifiers
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- Benzothiazole, 2-bromo-4,5,6,7-tetrahydro-5,5,7,7-tetramethyl-
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- Inchi: 1S/C11H16BrNS/c1-10(2)5-7-8(11(3,4)6-10)14-9(12)13-7/h5-6H2,1-4H3
- InChI Key: GZOMTNIYNNETEI-UHFFFAOYSA-N
- SMILES: S1C2C(C)(C)CC(C)(C)CC=2N=C1Br
Benzothiazole, 2-bromo-4,5,6,7-tetrahydro-5,5,7,7-tetramethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-368002-10.0g |
2-bromo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1,3-benzothiazole |
1566863-76-0 | 10.0g |
$2980.0 | 2023-03-02 | ||
Enamine | EN300-368002-2.5g |
2-bromo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1,3-benzothiazole |
1566863-76-0 | 2.5g |
$1871.0 | 2023-03-02 | ||
Enamine | EN300-368002-1.0g |
2-bromo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1,3-benzothiazole |
1566863-76-0 | 1.0g |
$903.0 | 2023-03-02 | ||
Enamine | EN300-368002-5.0g |
2-bromo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1,3-benzothiazole |
1566863-76-0 | 5.0g |
$2369.0 | 2023-03-02 |
Benzothiazole, 2-bromo-4,5,6,7-tetrahydro-5,5,7,7-tetramethyl- Related Literature
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
Additional information on Benzothiazole, 2-bromo-4,5,6,7-tetrahydro-5,5,7,7-tetramethyl-
Benzothiazole, 2-bromo-4,5,6,7-tetrahydro-5,5,7,7-tetramethyl and Its Significance in Modern Chemical Research
Benzothiazole, 2-bromo-4,5,6,7-tetrahydro-5,5,7,7-tetramethyl (CAS No. 1566863-76-0) is a highly specialized heterocyclic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the benzothiazole family, a class of molecules known for their diverse biological activities and industrial applications. The unique structural features of this compound, particularly its brominated and tetrahydro-substituted benzothiazole core, make it a valuable scaffold for the development of novel therapeutic agents and materials.
The molecular structure of Benzothiazole, 2-bromo-4,5,6,7-tetrahydro-5,5,7,7-tetramethyl (CAS No. 1566863-76-0) consists of a benzothiazole ring system substituted with bromine at the 2-position and tetrahydro rings at the 4-, 5-, 6-, and 7-positions. Additionally, the presence of four methyl groups at the 5- and 7-positions further enhances its structural complexity and potential for functionalization. This intricate architecture not only contributes to its unique chemical properties but also opens up numerous possibilities for its application in synthetic chemistry and drug discovery.
In recent years, there has been a growing interest in benzothiazole derivatives due to their broad spectrum of biological activities. These activities include antimicrobial properties, anti-inflammatory effects, and potential applications in cancer therapy. The brominated benzothiazole derivatives are particularly noteworthy because the bromine atom serves as a versatile handle for further chemical modifications through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are essential for constructing more complex molecular architectures and have been widely used in the synthesis of biologically active compounds.
The synthesis of Benzothiazole, 2-bromo-4,5,6,7-tetrahydro-5,5,7,7-tetramethyl (CAS No. 1566863-76-0) involves multi-step organic transformations that highlight the expertise required in modern synthetic chemistry. The process typically begins with the preparation of a brominated benzothiazole precursor followed by selective functionalization to introduce the tetrahydro rings and methyl groups. Advanced techniques such as palladium-catalyzed reactions and transition-metal-mediated transformations are often employed to achieve high yields and purity.
One of the most compelling aspects of this compound is its potential application in medicinal chemistry. Researchers have been exploring its use as a lead compound for the development of new drugs targeting various diseases. For instance, studies have shown that certain benzothiazole derivatives exhibit inhibitory activity against enzymes involved in cancer cell proliferation. The unique structural features of Benzothiazole, 2-bromo-4,5,6,7-tetrahydro-5,5,7,7-tetramethyl (CAS No. 1566863-76-0) make it an attractive candidate for further investigation in this area.
Moreover,the compound has also shown promise in material science applications. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. These complexes have potential applications as catalysts or sensors due to their unique electronic properties. The tetrahydro-substituents in the molecule contribute to its stability and solubility characteristics,making it suitable for various industrial processes.
The latest research on Benzothiazole derivatives, including Benzothiazole,2-bromo-4,5,6,7-tetrahydro-5,5,7,7-tetramethyl (CAS No.1566863-76-0), continues to evolve with advancements in synthetic methodologies and computational chemistry. Computational studies have helped researchers predict the biological activity of these compounds before they are synthesized,thus saving time and resources in drug discovery programs。These studies also provide insights into the molecular interactions that govern their biological effects,which is crucial for rational drug design。
In conclusion,Benzothiazole,2-bromo-4,5,6,7-tetrahydro-5,5,7,7-tetramethyl (CAS No.1566863-76-0) represents a fascinating example of how structural complexity can be leveraged to develop novel compounds with significant scientific and practical value。Its unique chemical properties make it a valuable tool for researchers in both academia and industry。As our understanding of these molecules continues to grow,we can expect to see even more innovative applications emerge from this field。
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